CypD-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

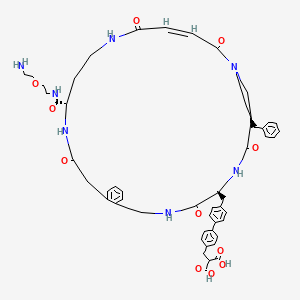

Molecular Formula |

C53H61N7O11 |

|---|---|

Molecular Weight |

972.1 g/mol |

IUPAC Name |

2-[[4-[4-[[(1S,4S,17S,22E)-17-[2-(2-aminoethoxy)ethylcarbamoyl]-1-benzyl-2,5,15,21,24-pentaoxo-3,6,16,20,25-pentazatricyclo[23.3.1.08,13]nonacosa-8,10,12,22-tetraen-4-yl]methyl]phenyl]phenyl]methyl]propanedioic acid |

InChI |

InChI=1S/C53H61N7O11/c54-23-27-71-28-25-56-48(64)43-21-24-55-45(61)19-20-47(63)60-26-6-22-53(34-60,32-37-7-2-1-3-8-37)52(70)59-44(49(65)57-33-41-10-5-4-9-40(41)31-46(62)58-43)30-36-13-17-39(18-14-36)38-15-11-35(12-16-38)29-42(50(66)67)51(68)69/h1-5,7-20,42-44H,6,21-34,54H2,(H,55,61)(H,56,64)(H,57,65)(H,58,62)(H,59,70)(H,66,67)(H,68,69)/b20-19+/t43-,44-,53-/m0/s1 |

InChI Key |

ZHNYUSCORILKFS-FCZRSVTRSA-N |

Isomeric SMILES |

C1C[C@@]2(CN(C1)C(=O)/C=C/C(=O)NCC[C@H](NC(=O)CC3=CC=CC=C3CNC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)C(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |

Canonical SMILES |

C1CC2(CN(C1)C(=O)C=CC(=O)NCCC(NC(=O)CC3=CC=CC=C3CNC(=O)C(NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)C(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of CypD-IN-3 in the Regulation of the Mitochondrial Permeability Transition Pore: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death and is implicated in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers. Cyclophilin D (CypD), a mitochondrial matrix protein, is a key sensitizer of the mPTP. Its inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of CypD-IN-3, a potent and selective small-molecule inhibitor of CypD. We will explore its mechanism of action, present its inhibitory activity in a structured format, detail the essential experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction to the Mitochondrial Permeability Transition Pore and Cyclophilin D

The mitochondrial permeability transition pore is a high-conductance channel that, when open, dissipates the mitochondrial membrane potential, leading to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately culminating in cell death. The precise molecular composition of the mPTP is still under investigation, but it is widely accepted that its opening is regulated by a variety of factors, including matrix Ca2+ levels, oxidative stress, and the activity of the mitochondrial protein Cyclophilin D (CypD).[1][2]

CypD, a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix, is a crucial positive regulator of the mPTP.[3] Under conditions of cellular stress, CypD is thought to bind to components of the mPTP complex, increasing its probability of opening.[3] Consequently, inhibiting the interaction of CypD with the mPTP or its enzymatic activity has emerged as a key therapeutic target for diseases associated with mitochondrial dysfunction and cell death.[4]

This compound: A Potent and Selective Inhibitor of Cyclophilin D

This compound is a small-molecule inhibitor that demonstrates high potency and selectivity for Cyclophilin D.[5][6] Its ability to specifically target CypD makes it a valuable tool for studying the role of this protein in mPTP regulation and a potential lead compound for drug development.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized against CypD and other cyclophilin isoforms. This selectivity is crucial for minimizing off-target effects, particularly the immunosuppressive effects associated with non-selective cyclophilin inhibitors like Cyclosporin A.

| Target | IC50 (µM) | Reference |

| CypD | 0.01 | [5][6] |

| CypA | 1.1 | [5] |

| CypB | 0.21 | [5] |

| CypE | 0.31 | [5] |

Table 1: Inhibitory potency (IC50) of this compound against various cyclophilin isoforms.

Mechanism of Action of this compound

This compound exerts its function by directly binding to Cyclophilin D, thereby inhibiting its activity. This inhibition prevents CypD from promoting the opening of the mitochondrial permeability transition pore. At a concentration of 10 µM, this compound has been shown to inhibit the opening of the mPTP in isolated mitochondria.[5]

Signaling Pathway of mPTP Regulation by CypD

The following diagram illustrates the central role of CypD in mediating mPTP opening in response to cellular stress and the inhibitory effect of this compound.

Caption: Regulation of the mPTP by CypD and inhibition by this compound.

Experimental Protocols

The characterization of CypD inhibitors like this compound involves a series of key in vitro experiments to determine their potency, selectivity, and functional effects on mitochondrial integrity.

Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

This assay is fundamental for determining the IC50 value of a CypD inhibitor. It measures the ability of the inhibitor to block the enzymatic activity of CypD, which catalyzes the cis-trans isomerization of proline residues in peptide substrates.

Principle: The assay utilizes a chromogenic or fluorogenic substrate that undergoes a conformational change upon isomerization by CypD, leading to a measurable change in absorbance or fluorescence.

Methodology:

-

Reagents and Materials:

-

Recombinant human Cyclophilin D

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8)

-

Substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Chymotrypsin

-

This compound at various concentrations

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant CypD, and the different concentrations of this compound.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate to each well.

-

Immediately after substrate addition, add chymotrypsin, which cleaves the p-nitroanilide from the trans-isomer of the substrate, producing a colored product.

-

Monitor the change in absorbance at a specific wavelength (e.g., 390 nm) over time using a microplate reader.

-

The rate of the reaction is proportional to the PPIase activity of CypD.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay directly assesses the functional consequence of CypD inhibition on the mPTP. The two most common methods are the mitochondrial swelling assay and the calcium retention capacity (CRC) assay.

Principle: The opening of the mPTP leads to the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling can be measured as a decrease in light scattering (absorbance) at 540 nm.

Methodology:

-

Reagents and Materials:

-

Isolated mitochondria (e.g., from rat liver or cultured cells)

-

Mitochondrial isolation buffer

-

Assay buffer (e.g., containing KCl, MOPS, and respiratory substrates like glutamate and malate)

-

Calcium chloride (CaCl2) solution to induce mPTP opening

-

This compound at various concentrations

-

Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

-

-

Procedure:

-

Isolate mitochondria from the desired source using standard differential centrifugation protocols.

-

Resuspend the isolated mitochondria in the assay buffer.

-

In a cuvette or 96-well plate, add the mitochondrial suspension and different concentrations of this compound.

-

Pre-incubate for a short period to allow for inhibitor interaction.

-

Record the baseline absorbance at 540 nm.

-

Induce mPTP opening by adding a bolus of CaCl2.

-

Monitor the decrease in absorbance at 540 nm over time.

-

The rate and extent of the absorbance decrease are indicative of the degree of mPTP opening.

-

Compare the swelling profiles in the presence and absence of this compound to determine its inhibitory effect.

-

Principle: This assay measures the amount of calcium that mitochondria can sequester before the mPTP opens. In the presence of a fluorescent calcium indicator, the opening of the pore is marked by a sudden release of accumulated calcium into the medium, leading to a sharp increase in fluorescence.

Methodology:

-

Reagents and Materials:

-

Isolated mitochondria

-

Assay buffer containing a fluorescent calcium indicator (e.g., Calcium Green™-5N)

-

CaCl2 solution of a known concentration

-

This compound at various concentrations

-

Fluorometer or microplate reader

-

-

Procedure:

-

Add isolated mitochondria and the desired concentration of this compound to the assay buffer containing the calcium indicator.

-

Record the baseline fluorescence.

-

Administer sequential pulses of a known amount of CaCl2.

-

After each pulse, the mitochondria will take up the calcium, causing a transient increase in fluorescence that returns to baseline.

-

Continue adding calcium pulses until a large, sustained increase in fluorescence is observed, indicating mPTP opening and the release of accumulated calcium.

-

The total amount of calcium added before this sustained release is the calcium retention capacity.

-

Compare the CRC in the presence and absence of this compound to quantify its inhibitory effect.[7]

-

Experimental Workflow for mPTP Inhibition Assay

The following diagram outlines the general workflow for assessing the inhibition of mPTP opening by this compound using the mitochondrial swelling assay.

Caption: Workflow for the mitochondrial swelling assay.

Conclusion

This compound represents a significant tool for the study of mitochondrial-mediated cell death pathways. Its high potency and selectivity for CypD make it a valuable pharmacological probe for elucidating the intricate role of this protein in health and disease. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other novel CypD inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to explore its full therapeutic potential in treating a wide range of debilitating diseases.

References

- 1. Cyclophilin D in Mitochondrial Dysfunction: A Key Player in Neurodegeneration? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Mechanisms of Cyclophilin D-Dependent Control of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

CypD-IN-3: A Selective Inhibitor of Cyclophilin D for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl isomerase (PPIase), is a critical regulator of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a key event in various forms of cell death and has been implicated in a range of pathologies, including ischemia-reperfusion injury, neurodegenerative disorders, and some cancers.[1][2] Consequently, the development of selective CypD inhibitors represents a promising therapeutic strategy. CypD-IN-3 has emerged as a potent and subtype-selective inhibitor of CypD, offering a valuable tool for investigating the physiological and pathological roles of this mitochondrial protein.[1][3] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, relevant experimental protocols, and the signaling pathways in which CypD is a key player.

Core Compound Data: this compound

This compound demonstrates high potency and selectivity for cyclophilin D over other cyclophilin isoforms. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.

| Target | IC50 (µM) | Selectivity (fold vs. CypD) |

| Cyclophilin D (CypD) | 0.01[1][3] | 1 |

| Cyclophilin A (CypA) | 1.1[3] | 110 |

| Cyclophilin B (CypB) | 0.21[3] | 21 |

| Cyclophilin E (CypE) | 0.31[3] | 31 |

Table 1: Inhibitory activity and selectivity of this compound against various cyclophilin isoforms.

Mechanism of Action

This compound exerts its biological effects primarily through the direct inhibition of the peptidyl-prolyl isomerase activity of cyclophilin D.[3] By binding to CypD, this compound prevents the conformational changes in mitochondrial proteins that are catalyzed by CypD and are thought to be a prerequisite for the opening of the mPTP.[1] Specifically, this compound at a concentration of 10 μM has been shown to inhibit the opening of the mitochondrial permeability transition pore in isolated mitochondria.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other CypD inhibitors.

Cyclophilin D PPIase Activity Assay (Chymotrypsin-Coupled Assay)

This assay is a standard method for measuring the PPIase activity of cyclophilins and for determining the inhibitory potency of compounds like this compound. The principle relies on the fact that α-chymotrypsin can only cleave the trans-isomer of a specific peptide substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide). Cyclophilins accelerate the cis-to-trans isomerization of the proline residue in the substrate, thus increasing the rate of cleavage by chymotrypsin, which can be monitored spectrophotometrically.

Materials:

-

Recombinant human Cyclophilin D

-

α-Chymotrypsin

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 25 mM NaCl

-

This compound or other test inhibitors

-

DMSO (for dissolving inhibitors)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Dissolve recombinant CypD in assay buffer to a final concentration of approximately 2 nM.

-

Dissolve α-chymotrypsin in 1 mM HCl to a stock concentration and then dilute in assay buffer to the final working concentration.

-

Dissolve the Suc-AAPF-pNA substrate in a solution of 0.5 M LiCl in trifluoroethanol to a stock concentration of 20 mg/ml.

-

Prepare a serial dilution of this compound in DMSO.

-

-

Assay Performance:

-

The assay is typically performed at 10°C to slow down the uncatalyzed isomerization rate.

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentration of this compound (or DMSO for control) to the wells.

-

Add the recombinant CypD enzyme to the wells and incubate for a short period.

-

Initiate the reaction by adding the substrate and α-chymotrypsin simultaneously.

-

Immediately monitor the increase in absorbance at 390 nm over time using a microplate reader.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear phase of the absorbance curve.

-

Plot the initial reaction rates against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Mitochondrial Permeability Transition Pore (mPTP) Opening Assays

This assay measures the ability of mitochondria to sequester Ca2+ before the mPTP opens. The opening of the pore leads to a sudden release of accumulated Ca2+ back into the medium, which can be monitored using a Ca2+-sensitive fluorescent dye.

Materials:

-

Isolated mitochondria (e.g., from liver or heart)

-

CRC Buffer: e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2

-

Respiratory substrates (e.g., glutamate and malate, or succinate)

-

Calcium Green-5N or similar Ca2+-sensitive dye

-

CaCl2 solution of known concentration

-

This compound or other test inhibitors

-

Fluorometer

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation protocols. The final mitochondrial pellet should be resuspended in a suitable buffer.

-

Assay Setup:

-

Add isolated mitochondria to the CRC buffer containing the respiratory substrates and the Ca2+-sensitive dye in a fluorometer cuvette with constant stirring.

-

Add this compound or vehicle (DMSO) and incubate for a few minutes.

-

-

Calcium Titration:

-

Add sequential pulses of a known concentration of CaCl2 to the mitochondrial suspension.

-

Monitor the fluorescence of the Ca2+-sensitive dye. After each Ca2+ addition, the fluorescence will initially increase and then decrease as mitochondria take up the Ca2+.

-

-

mPTP Opening:

-

Continue adding Ca2+ pulses until a large, sustained increase in fluorescence is observed. This indicates the opening of the mPTP and the release of sequestered Ca2+.

-

-

Data Analysis:

-

Calculate the total amount of Ca2+ taken up by the mitochondria before pore opening. This is the calcium retention capacity.

-

Compare the CRC of mitochondria treated with this compound to the control group. An increase in CRC indicates inhibition of mPTP opening.

-

This assay directly measures the increase in mitochondrial volume (swelling) that occurs upon mPTP opening. Swelling is monitored as a decrease in light scattering (absorbance) at 540 nm.

Materials:

-

Isolated mitochondria

-

Swelling Buffer: e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4

-

Respiratory substrates

-

Ca2+ or other mPTP inducers (e.g., phenylarsine oxide)

-

This compound or other test inhibitors

-

Spectrophotometer

Procedure:

-

Mitochondria Preparation: As described for the CRC assay.

-

Assay Setup:

-

Add isolated mitochondria to the swelling buffer containing respiratory substrates in a spectrophotometer cuvette.

-

Add this compound or vehicle (DMSO) and incubate.

-

-

Induction of Swelling:

-

Initiate mPTP opening by adding a high concentration of Ca2+ or another inducer.

-

Monitor the decrease in absorbance at 540 nm over time.

-

-

Data Analysis:

-

The rate and extent of the decrease in absorbance are indicative of the rate and extent of mitochondrial swelling.

-

Compare the swelling profiles of mitochondria treated with this compound to the control group. A reduction in the rate and extent of swelling indicates inhibition of mPTP opening.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CypD and a general workflow for screening CypD inhibitors.

Caption: CypD-mediated regulation of the mitochondrial permeability transition pore (mPTP).

Caption: Key signaling interactions of Cyclophilin D.

Caption: General workflow for the discovery of selective CypD inhibitors.

Conclusion

This compound is a valuable chemical probe for studying the multifaceted roles of cyclophilin D in mitochondrial biology and disease. Its high potency and selectivity make it a superior tool compared to non-selective inhibitors like cyclosporin A for dissecting the specific functions of CypD. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to utilize this compound in their studies and for those involved in the development of novel therapeutics targeting cyclophilin D. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to explore its full therapeutic potential.

References

CypD-IN-3: A Technical Guide to its Biochemical and Biophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

CypD-IN-3 is a potent and subtype-selective inhibitor of Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in various forms of cell death and has been implicated in a range of pathologies, including neurodegenerative disorders, liver diseases, and oxidative stress-related conditions. The high selectivity of this compound for CypD over other cyclophilin isoforms makes it a valuable tool for studying the specific roles of CypD in cellular physiology and pathology, and a promising starting point for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the biochemical and biophysical properties of this compound. It includes a summary of its inhibitory activity, details of the experimental protocols used for its characterization, and visualizations of relevant pathways and workflows.

Biochemical Properties

The primary biochemical activity of this compound is the inhibition of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of Cyclophilin D. Its potency and selectivity have been quantified through various in vitro assays.

Table 1: Inhibitory Activity of this compound against Cyclophilin Isoforms

| Cyclophilin Isoform | IC50 (µM) |

| CypD | 0.01[1][2][3][4][5] |

| CypA | 1.1[1] |

| CypB | 0.21[1] |

| CypE | 0.31[1] |

Biophysical Properties

This compound exerts its biological effects by directly interacting with CypD and modulating its function in the context of mitochondrial physiology. A key biophysical effect is the inhibition of the mitochondrial permeability transition pore opening.

Table 2: Biophysical Effects of this compound

| Property | Observation | Concentration |

| Inhibition of mPTP opening | Inhibits mitochondrial permeability transition pore opening in isolated mitochondria.[1] | 10 µM[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on the primary research that first described this inhibitor.

Cyclophilin Inhibition Assay (PPIase Assay)

This assay measures the ability of an inhibitor to block the PPIase activity of a cyclophilin enzyme. The protocol is adapted from the supplementary information of Peterson et al., Nature Chemical Biology, 2022.

Principle: The assay monitors the chymotrypsin-catalyzed cleavage of a tetrapeptide substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The cis-trans isomerization of the Ala-Pro bond is the rate-limiting step for cleavage, and this isomerization is accelerated by cyclophilins. An inhibitor will slow down the reaction rate.

Materials:

-

Recombinant human cyclophilin protein (CypA, CypB, CypD, or CypE)

-

This compound or other test compounds

-

HEPES buffer (35 mM, pH 7.8)

-

Substrate: N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

-

α-chymotrypsin

-

Trifluoroethanol (TFE)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the substrate in TFE.

-

Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

-

Prepare serial dilutions of this compound in HEPES buffer.

-

In a 96-well plate, add the cyclophilin enzyme to each well (final concentration will vary depending on the isoform, e.g., 5-20 nM).

-

Add the serially diluted this compound to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the substrate and α-chymotrypsin in HEPES buffer.

-

Immediately measure the absorbance at 390 nm every 15 seconds for 5-10 minutes using a microplate reader.

-

The initial reaction rates are determined from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay in Isolated Mitochondria

This assay assesses the ability of a compound to inhibit calcium-induced opening of the mPTP in isolated mitochondria.

Principle: Isolated mitochondria are loaded with a fluorescent calcium indicator. The addition of calcium chloride pulses leads to mitochondrial calcium uptake. When the calcium retention capacity (CRC) of the mitochondria is exceeded, the mPTP opens, leading to the release of the accumulated calcium, which is detected as an increase in extra-mitochondrial fluorescence. An inhibitor of mPTP opening will increase the amount of calcium required to trigger pore opening.

Materials:

-

Freshly isolated mitochondria (e.g., from mouse liver or cultured cells)

-

Mitochondrial isolation buffer

-

Mitochondrial respiration buffer

-

Calcium Green™ 5N or similar calcium indicator

-

Calcium chloride (CaCl2) standard solution

-

This compound or other test compounds

-

Fluorometer

Procedure:

-

Isolate mitochondria from the tissue or cells of interest using differential centrifugation.

-

Determine the protein concentration of the isolated mitochondria (e.g., using a BCA assay).

-

Resuspend the mitochondria in respiration buffer at a final concentration of 0.5-1 mg/mL.

-

Add the calcium indicator to the mitochondrial suspension.

-

Add this compound or a vehicle control (DMSO) to the suspension and incubate for a few minutes.

-

Place the mitochondrial suspension in the fluorometer and begin recording fluorescence.

-

Inject sequential pulses of a known concentration of CaCl2 into the suspension at regular intervals (e.g., every 60 seconds).

-

Monitor the fluorescence signal. A sharp and sustained increase in fluorescence indicates mPTP opening.

-

Calculate the total amount of calcium added before pore opening to determine the calcium retention capacity (CRC).

-

Compare the CRC of mitochondria treated with this compound to the control to determine the inhibitory effect.

Visualizations

Signaling Pathway: CypD-mediated mPTP Opening

Caption: Simplified signaling pathway of CypD-mediated mPTP opening and its inhibition by this compound.

Experimental Workflow: IC50 Determination of this compound

Caption: Workflow for determining the IC50 value of this compound using a PPIase activity assay.

References

Investigating the Downstream Effects of Cyclophilin D Inhibition on Cellular Pathways: A Technical Guide

Disclaimer: No specific scientific literature or public data could be found for a compound explicitly named "CypD-IN-3." This guide therefore provides a comprehensive overview of the known downstream effects of inhibiting Cyclophilin D (CypD) with various small molecule inhibitors, serving as a technical resource for researchers, scientists, and drug development professionals. The data and methodologies presented are synthesized from publicly available research on well-characterized CypD inhibitors.

Introduction to Cyclophilin D and its Role in Cellular Pathways

Cyclophilin D (CypD), encoded by the PPIF gene, is a peptidyl-prolyl cis-trans isomerase (PPIase) located in the mitochondrial matrix. It is a critical regulator of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane.[1][2] The opening of the mPTP can lead to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors, ultimately resulting in cell death.[3][4]

CypD's activity and its interaction with mPTP components are modulated by various factors, including intra-mitochondrial calcium levels, oxidative stress, and post-translational modifications such as phosphorylation and acetylation.[3][5] Inhibition of CypD is a promising therapeutic strategy for a range of conditions associated with mitochondrial dysfunction, including ischemia-reperfusion injury, neurodegenerative diseases, and some cancers.[2][6] This guide explores the key downstream cellular consequences of CypD inhibition.

Key Cellular Pathways Modulated by CypD Inhibition

The primary downstream effect of CypD inhibition is the desensitization of the mPTP to opening stimuli. This fundamental action leads to a cascade of secondary effects on various cellular pathways.

Mitochondrial Bioenergetics and Metabolism

Inhibition or genetic deletion of CypD has been shown to alter mitochondrial metabolism. With the mPTP less prone to opening, mitochondria can maintain their membrane potential and continue ATP synthesis even under cellular stress.[4] Studies have indicated that CypD inhibition can lead to an increase in mitochondrial calcium levels, which in turn activates mitochondrial dehydrogenases.[7] This can cause a metabolic shift from fatty acid oxidation towards glucose metabolism.[3][7] Proteomic analyses of hearts from CypD knockout mice revealed alterations in the levels of proteins involved in the Krebs cycle, branched-chain amino acid degradation, and pyruvate metabolism.[7]

Cell Death and Survival Pathways

By preventing mPTP opening, CypD inhibitors can block the mitochondrial pathway of apoptosis and necrosis. This is particularly evident in models of ischemia-reperfusion injury, where inhibition of CypD reduces cell death.[8] However, the role of CypD in apoptosis is context-dependent. In some studies, CypD-deficient cells showed similar sensitivity to certain apoptotic stimuli as wild-type cells, suggesting that the mitochondrial apoptosis pathway can proceed independently of CypD in some cases.

Inflammatory Signaling

Recent evidence suggests a role for CypD in inflammatory responses. In the context of endotoxemia, CypD-dependent mPTP opening has been shown to amplify inflammatory reprogramming. Disruption of CypD reduced lipopolysaccharide (LPS)-induced alterations in gene expression related to inflammatory pathways, including those involving Toll-like receptors (TLRs) and tumor necrosis factor-α (TNF-α).

Quantitative Data on CypD Inhibitors

The following tables summarize quantitative data for several known CypD inhibitors. It is important to note that IC50 and Ki values can vary between different studies and assay conditions.

| Inhibitor | Target(s) | IC50 (µM) | Ki (µM) | Kd (nM) | Assay Method | Reference |

| Compound 4 (Urea-based) | CypD, CypA, CypB | 6.2 (CypD), 16.8 (CypA), 6.1 (CypB) | 2.9 | - | PPIase Assay | [9] |

| Compound 29 | CypD | - | - | 88.2 | Surface Plasmon Resonance (SPR) | [10] |

| Ebselen | CypD | - | - | - | PPIase Assay, X-ray Crystallography | [6] |

Experimental Protocols

This section details common experimental protocols used to investigate the effects of CypD inhibitors.

Peptidyl-Prolyl Isomerase (PPIase) Assay

This assay measures the enzymatic activity of CypD and its inhibition.

Principle: The assay typically uses a chymotrypsin-coupled method. CypD catalyzes the cis-to-trans isomerization of a peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA). The trans isomer is then cleaved by chymotrypsin, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically at 390 nm. The rate of pNA release is proportional to the PPIase activity.

Protocol:

-

Prepare a reaction mixture containing buffer (e.g., 35 mM HEPES, pH 7.8), the peptide substrate, and chymotrypsin.

-

Add recombinant CypD to the reaction mixture.

-

To test inhibitors, pre-incubate CypD with various concentrations of the inhibitor before adding it to the reaction mixture.

-

Initiate the reaction and monitor the change in absorbance at 390 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Mitochondrial Swelling Assay (Calcium Retention Capacity)

This assay assesses the opening of the mPTP in isolated mitochondria.

Principle: The opening of the mPTP allows the influx of solutes into the mitochondrial matrix, causing the mitochondria to swell. This swelling leads to a decrease in light scattering, which can be measured as a decrease in absorbance at 540 nm. CypD inhibitors are expected to delay or prevent this swelling in the presence of an mPTP inducer like calcium.

Protocol:

-

Isolate mitochondria from cells or tissues by differential centrifugation.

-

Resuspend the isolated mitochondria in a buffer containing a respiratory substrate (e.g., succinate) and a calcium-sensitive dye (e.g., Calcium Green 5N) or by monitoring absorbance changes.

-

Place the mitochondrial suspension in a spectrophotometer or fluorometer and record the baseline signal.

-

Add a bolus of CaCl2 to induce mPTP opening and monitor the change in absorbance at 540 nm or the fluorescence of the calcium indicator.

-

To test inhibitors, pre-incubate the mitochondria with the inhibitor before adding CaCl2.

-

The calcium retention capacity is determined by the amount of calcium required to trigger mPTP opening. An increase in calcium retention capacity indicates inhibition of mPTP opening.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding affinity (Kd) between an inhibitor and CypD in real-time.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (e.g., CypD) is immobilized on the chip, and a solution containing the other molecule (the inhibitor) is flowed over the surface. The binding of the inhibitor to the immobilized CypD causes a change in the refractive index, which is detected as a response signal.

Protocol:

-

Immobilize recombinant CypD onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Prepare a series of dilutions of the inhibitor in a suitable running buffer.

-

Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.

-

Record the association and dissociation phases of the binding interaction.

-

Regenerate the sensor surface between injections with a suitable regeneration solution.

-

Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations of Cellular Pathways and Workflows

Signaling Pathway of CypD-Mediated mPTP Opening

Caption: CypD-mediated mPTP opening signaling pathway.

Experimental Workflow for Assessing CypD Inhibitors

Caption: Workflow for evaluating CypD inhibitors.

Conclusion

Inhibition of Cyclophilin D presents a compelling strategy for mitigating cellular damage in pathologies driven by mitochondrial dysfunction. The downstream effects of CypD inhibition are centered on the stabilization of the mitochondrial inner membrane and the prevention of mPTP opening. This leads to the preservation of mitochondrial bioenergetics, a reduction in cell death, and modulation of inflammatory responses. Further research into novel and specific CypD inhibitors holds significant promise for the development of new therapeutics. This guide provides a foundational understanding of the cellular pathways affected by CypD inhibition and the experimental approaches to study these effects.

References

- 1. Genetic Approach to Elucidate the Role of Cyclophilin D in Traumatic Brain Injury Pathology [mdpi.com]

- 2. Cyclophilin D over-expression increases mitochondrial complex III activity and accelerates supercomplex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]

- 4. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Mechanisms of Cyclophilin D-Dependent Control of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New cyclophilin D inhibitor rescues mitochondrial and cognitive function in Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]

- 7. CypD−/− Hearts HaveAltered Levels of Proteins Involved in Krebs Cycle, Branch Chain Amino Acid Degradation and Pyruvate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclophilin D-induced mitochondrial impairment confers axonal injury after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of non-peptidic small molecule inhibitors of cyclophilin D as neuroprotective agents in Aβ-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Selective CypD Inhibition: A Technical Overview of CypD-IN-3

A deep dive into the discovery, synthesis, and mechanism of a novel, potent, and subtype-selective macrocyclic inhibitor of Cyclophilin D.

This technical guide provides a comprehensive overview of the discovery and synthesis of CypD-IN-3, a groundbreaking inhibitor of Cyclophilin D (CypD). Developed for researchers, scientists, and professionals in the field of drug development, this document details the innovative screening process, structural basis of selectivity, and the experimental protocols that underpin its characterization. This compound represents a significant advancement in the quest for selective modulators of mitochondrial function, offering a powerful tool for investigating the role of CypD in various pathologies and a promising scaffold for future therapeutic development.

Discovery of a New Class of CypD Inhibitors

This compound, also referred to as B52, was identified through an innovative screening process utilizing a DNA-templated library of 256,000 drug-like macrocycles. This high-throughput in vitro selection method was designed to identify compounds with high affinity for Cyclophilin D.[1] The initial hits from this screen underwent an iterative process of macrocycle engineering, guided by X-ray co-crystal structures, to optimize potency and selectivity.[1][2] This structure-based design approach was crucial in developing inhibitors that not only bind to the conserved active site of CypD but also form unique interactions with non-conserved residues in the adjacent S2 pocket, a key determinant of its subtype selectivity.[1][3]

Synthesis of this compound

The synthesis of this compound and its analogs involves the assembly of a macrocyclic scaffold. While the primary publication outlines the general synthetic strategy for this class of compounds, a detailed, step-by-step protocol for this compound specifically is derived from the principles of solid-phase peptide synthesis and macrocyclization techniques commonly employed for such structures. The core synthesis involves the coupling of amino acid building blocks, followed by an on-resin or in-solution cyclization to form the macrocyclic ring. The specific side chains and functional groups that confer selectivity are introduced through the use of appropriately modified amino acid precursors.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency and selectivity of this compound were rigorously evaluated against a panel of human cyclophilin isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's exceptional potency for CypD and its significant selectivity over other cyclophilins.[3][4]

| Cyclophilin Isoform | IC50 (µM) |

| CypD | 0.01 |

| CypA | 1.1 |

| CypB | 0.21 |

| CypE | 0.31 |

Table 1: Inhibitory activity of this compound against various cyclophilin isoforms. Data sourced from MedChemExpress and corroborated by the primary publication.[3][4]

Mechanism of Action: A Structural Perspective

The remarkable selectivity of this compound is elucidated by its unique binding mode, as revealed by X-ray crystallography.[2][3] The macrocycle occupies the active site of CypD, mimicking the binding of the natural substrate. Crucially, specific functional groups on the macrocycle extend into the S2 pocket, an accessory binding site, where they form hydrogen bonds and other interactions with non-conserved amino acid residues.[1][3] These interactions are not possible with other cyclophilin isoforms, which possess different residues in this region, thus accounting for the observed selectivity.[3]

The primary physiological function of CypD is its role as a key regulator of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane whose prolonged opening can lead to cell death.[1][3] this compound has been shown to effectively inhibit the opening of the mPTP in isolated mitochondria, confirming that its interaction with CypD translates into a functional effect on mitochondrial physiology.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound, based on standard practices in the field and information from the primary research.

Cyclophilin Inhibition Assay (PPIase Assay)

This assay measures the ability of an inhibitor to block the peptidyl-prolyl isomerase (PPIase) activity of cyclophilins.

Principle: The assay utilizes a chromogenic substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The cis-to-trans isomerization of the Ala-Pro bond, catalyzed by cyclophilin, is the rate-limiting step for the cleavage of the p-nitroanilide group by chymotrypsin, which releases a yellow-colored product that can be monitored spectrophotometrically.

Procedure:

-

Recombinant human cyclophilin enzymes are pre-incubated with varying concentrations of this compound in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8) for 15 minutes at 10°C.

-

The reaction is initiated by the addition of the substrate and chymotrypsin.

-

The change in absorbance at 390 nm is monitored kinetically over time using a plate reader.

-

The rate of reaction is calculated for each inhibitor concentration.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Mitochondrial Swelling Assay)

This assay assesses the effect of the inhibitor on the opening of the mPTP in isolated mitochondria.

Principle: The opening of the mPTP leads to the influx of solutes into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease in the absorbance (light scattering) of the mitochondrial suspension, which can be measured spectrophotometrically.

Procedure:

-

Mitochondria are isolated from a suitable source (e.g., mouse liver) by differential centrifugation.

-

The isolated mitochondria are suspended in a buffer containing respiratory substrates (e.g., glutamate and malate).

-

This compound or vehicle control is added to the mitochondrial suspension and incubated for a short period.

-

mPTP opening is induced by the addition of a high concentration of Ca²⁺.

-

The change in absorbance at 540 nm is monitored over time.

-

Inhibition of mPTP opening is observed as a delay or reduction in the Ca²⁺-induced decrease in absorbance.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

References

Structural Analysis of a Potent and Selective Cyclophilin D Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding of a novel, potent, and subtype-selective inhibitor to its target, cyclophilin D (CypD). The inhibitor, commercially known as CypD-IN-3 (CAS: 2651994-75-9), represents a significant advancement in the development of non-immunosuppressive compounds targeting mitochondrial dysfunction. This document summarizes the available quantitative data, details the experimental protocols utilized for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Cyclophilin D and the Mitochondrial Permeability Transition Pore

Cyclophilin D (CypD) is a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix. It is a key regulator of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1] Under conditions of cellular stress, such as high levels of calcium and oxidative stress, CypD facilitates the opening of the mPTP.[2] Prolonged opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and ultimately, cell death.[2] Consequently, inhibitors of CypD are being actively investigated as potential therapeutics for a range of conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and some cancers.[3][4]

Quantitative Analysis of this compound Binding

This compound has been identified as a highly potent and selective inhibitor of cyclophilin D. The following table summarizes its inhibitory activity against CypD and its selectivity over other cyclophilin isoforms. The data is derived from a study by Peterson et al. (2022), which describes the discovery of a series of macrocyclic inhibitors, including the compound corresponding to CAS number 2651994-75-9.[5][6]

| Target | IC50 (nM) | Selectivity (fold) vs. CypD |

| CypD | 10 | 1 |

| CypA | >100,000 | >10,000 |

| CypB | 210 | 21 |

| CypE | 310 | 31 |

Table 1: Inhibitory potency and selectivity of this compound (CAS: 2651994-75-9) against various cyclophilin isoforms. Data sourced from Peterson et al., 2022.[5][6]

Structural Basis of Selective Inhibition

The high potency and selectivity of this class of inhibitors are attributed to their unique binding mode, which was elucidated through X-ray crystallography. These macrocyclic compounds bind to the active site of CypD and also form novel interactions with non-conserved residues in the adjacent S2 pocket.[5] This exploitation of an exo-site provides a structural basis for its remarkable selectivity over other cyclophilin isoforms.

Experimental Protocols

The characterization of this compound and its analogs involved a combination of cutting-edge techniques for inhibitor discovery, structural biology, and functional assays.

Inhibitor Discovery: DNA-Templated Library Screening

The initial discovery of this inhibitor class was achieved through the in vitro selection from a DNA-templated library of 256,000 drug-like macrocycles for their affinity to cyclophilin D.[5] This high-throughput screening method allows for the rapid identification of novel chemical scaffolds with high binding affinity.

X-ray Crystallography

To determine the precise binding mode of the inhibitors, co-crystal structures of various analogs in complex with CypD were solved. The general workflow for this process is as follows:

Mitochondrial Permeability Transition Pore (mPTP) Assay

To assess the functional activity of the inhibitors, their ability to prevent the opening of the mPTP in isolated mitochondria was measured. A common method for this is a calcium retention capacity (CRC) assay.

Signaling Pathway Context

CypD and the mPTP are central to a signaling cascade that mediates mitochondrial-dependent cell death. The binding of an inhibitor like this compound blocks this pathway at a critical juncture.

Conclusion

The development of potent and selective CypD inhibitors like this compound holds significant promise for the treatment of diseases associated with mitochondrial dysfunction. The detailed structural and functional characterization of this compound and its analogs provides a strong foundation for further drug development efforts. The experimental approaches outlined in this guide represent the current standards for the evaluation of novel CypD inhibitors.

References

- 1. US20160075669A1 - Cyclophilin d inhibitors - Google Patents [patents.google.com]

- 2. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]

- 3. US20230203099A1 - Cyclophilin inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. US20230117680A1 - Cyclophilin d inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. Discovery and molecular basis of subtype-selective cyclophilin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

CypD-IN-3: A Technical Guide to its Impact on Mitochondrial Calcium Retention Capacity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potent and selective Cyclophilin D (CypD) inhibitor, CypD-IN-3, and its role in modulating mitochondrial calcium retention capacity (CRC). CypD is a critical regulator of the mitochondrial permeability transition pore (mPTP), a key player in cellular life and death decisions. The opening of the mPTP, facilitated by CypD in response to high matrix calcium levels and oxidative stress, leads to the collapse of the mitochondrial membrane potential and subsequent cell death.[1] Inhibition of CypD is a promising therapeutic strategy for a range of conditions associated with mitochondrial dysfunction, including neurodegenerative diseases and ischemia-reperfusion injury.[2][3] This document details the quantitative impact of this compound on CypD activity and mPTP opening, provides a comprehensive experimental protocol for assessing its effects on CRC, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Impact of this compound

This compound, also known as B52, is a highly potent and selective inhibitor of Cyclophilin D. Its efficacy has been quantified through enzymatic assays and functional mitochondrial studies. The key quantitative data are summarized in the table below.

| Parameter | Value | Description | Reference |

| CypD IC50 | 0.01 µM (10 nM) | The half-maximal inhibitory concentration of this compound against the peptidyl-prolyl isomerase (PPIase) activity of CypD. | [4] |

| mPTP Opening Inhibition | Effective at 10 µM | Concentration at which this compound was observed to inhibit the opening of the mitochondrial permeability transition pore in isolated mitochondria. | [4] |

| Selectivity (CypD vs. CypA) | >100-fold | This compound is over 100 times more selective for CypD than for Cyclophilin A (CypA), the most abundant cyclophilin isoform. | [4] |

| Selectivity (CypD vs. CypB) | ~15-30-fold | This compound demonstrates significant selectivity for CypD over Cyclophilin B. | [4] |

| Selectivity (CypD vs. CypE) | ~15-30-fold | This compound shows notable selectivity for CypD over Cyclophilin E. | [4] |

Signaling Pathway of CypD in mPTP Regulation

The mitochondrial permeability transition pore (mPTP) is a high-conductance channel in the inner mitochondrial membrane. Under physiological conditions, it remains closed. However, in response to stimuli such as high levels of matrix calcium (Ca2+) and oxidative stress, Cyclophilin D promotes its opening. This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death. This compound, by selectively inhibiting CypD, prevents this cascade of events and enhances the mitochondrion's ability to retain calcium.

Experimental Protocol: Mitochondrial Calcium Retention Capacity (CRC) Assay

The following is a detailed protocol for determining the effect of this compound on the calcium retention capacity of isolated mitochondria. This protocol is based on established methods for assessing mPTP opening.[5]

3.1. Materials and Reagents

-

Isolated mitochondria (e.g., from liver or cultured cells)

-

This compound (or B52)

-

Assay Buffer: 125 mM KCl, 10 mM MOPS, 2 mM KH2PO4, 5 mM Glutamate, 2.5 mM Malate, 1 mM EGTA, pH 7.2

-

Calcium Green-5N

-

Calcium Chloride (CaCl2) stock solution (e.g., 1 mM)

-

A multi-well plate reader with fluorescence detection (Excitation: ~506 nm, Emission: ~531 nm) and automated injection capabilities.

3.2. Experimental Procedure

-

Mitochondria Preparation: Isolate mitochondria from the desired source using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add isolated mitochondria to the assay buffer to a final concentration of 0.5 mg/mL.

-

Add Calcium Green-5N to a final concentration of 1 µM.

-

Add this compound at various concentrations (e.g., a dose-response range from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubate the plate at 30°C for 5 minutes, protected from light.

-

-

Measurement:

-

Place the plate in the pre-warmed plate reader.

-

Monitor the baseline fluorescence for 1-2 minutes.

-

Using the automated injector, add a known amount of CaCl2 (e.g., 10 µM final concentration) at regular intervals (e.g., every 60 seconds).

-

Continue the calcium additions and fluorescence monitoring until a large, sustained increase in fluorescence is observed. This indicates mPTP opening and the release of accumulated calcium from the mitochondrial matrix.

-

-

Data Analysis:

-

The calcium retention capacity is calculated as the total amount of calcium added before the sharp increase in fluorescence.

-

Plot the fluorescence intensity over time for each condition.

-

Calculate the fold-change in CRC for this compound treated mitochondria relative to the vehicle control.

-

If a dose-response was performed, calculate the EC50 value (the concentration of this compound that produces a 50% increase in CRC).

-

Experimental Workflow

The following diagram illustrates the key steps in the Calcium Retention Capacity (CRC) assay to evaluate the impact of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of Cyclophilin D and the mitochondrial permeability transition pore in health and disease. Its high potency and selectivity make it a superior alternative to less specific inhibitors like Cyclosporin A. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic potential of CypD inhibition and to further elucidate the complex mechanisms of mitochondrial calcium homeostasis. The ability of this compound to delay mPTP opening, and thereby increase mitochondrial calcium retention capacity, underscores its potential for mitigating cell death in pathological conditions driven by mitochondrial dysfunction.

References

- 1. mdpi.com [mdpi.com]

- 2. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and molecular basis of subtype-selective cyclophilin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CypD-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

CypD-IN-3 is a potent and selective inhibitor of Cyclophilin D (CypD), a critical regulator of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a key event in various forms of cell death and is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and some cancers. This technical guide provides a comprehensive overview of the available pharmacokinetics and pharmacodynamics of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Pharmacokinetics: Data Not Publicly Available

A thorough search of publicly available scientific literature and technical data sheets did not yield specific pharmacokinetic parameters for this compound, including its half-life, clearance, volume of distribution, and bioavailability. This information is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and for designing in vivo studies. Researchers interested in these parameters would need to perform dedicated pharmacokinetic studies.

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized by its inhibitory activity against Cyclophilin D and its effect on the mitochondrial permeability transition pore.

Quantitative Pharmacodynamic Data

The following table summarizes the known in vitro inhibitory activity of this compound against various cyclophilin isoforms.

| Target | IC50 (µM) |

| Cyclophilin D (CypD) | 0.01[1] |

| Cyclophilin A (CypA) | 1.1[1] |

| Cyclophilin B (CypB) | 0.21[1] |

| Cyclophilin E (CypE) | 0.31[1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This compound has been shown to inhibit the opening of the mitochondrial permeability transition pore in isolated mitochondria at a concentration of 10 µM[1].

Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

Cyclophilin D is a key regulator of the mPTP, a non-selective channel in the inner mitochondrial membrane. Under conditions of cellular stress, such as high levels of calcium and reactive oxygen species (ROS), CypD is thought to bind to components of the mPTP, promoting its opening. This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors, ultimately leading to cell death. This compound, as a potent inhibitor of CypD, is believed to prevent these downstream events by inhibiting the activity of CypD.

Experimental Protocols

Mitochondrial Permeability Transition Pore (mPTP) Assay

This assay is crucial for evaluating the pharmacodynamic effect of CypD inhibitors like this compound. The protocol below is a generalized method based on the calcein-AM quenching technique.

Principle:

Living cells are loaded with calcein-AM, which is converted to the fluorescent molecule calcein by intracellular esterases. Calcein fluoresces green. CoCl₂, a quencher of calcein fluorescence, is added to the extracellular medium and quenches the cytoplasmic fluorescence but cannot cross the inner mitochondrial membrane. Therefore, in healthy cells with a closed mPTP, the mitochondria will retain their green fluorescence. If the mPTP opens, CoCl₂ can enter the mitochondria and quench the calcein fluorescence. The reduction in mitochondrial fluorescence is a measure of mPTP opening.

Materials:

-

Cells of interest

-

Calcein-AM (acetoxymethyl ester)

-

CoCl₂ (Cobalt Chloride)

-

Ionomycin (a calcium ionophore, used as a positive control for mPTP opening)

-

This compound or other test compounds

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy, or suspension for flow cytometry).

-

Compound Treatment: Treat the cells with this compound at various concentrations for a predetermined time. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Ionomycin).

-

Calcein-AM Loading:

-

Prepare a working solution of Calcein-AM in serum-free medium or PBS. A typical concentration is 1 µM.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

CoCl₂ Quenching:

-

Prepare a working solution of CoCl₂ in PBS. A typical concentration is 1-5 mM.

-

Remove the Calcein-AM solution and wash the cells twice with PBS.

-

Add the CoCl₂ solution to the cells and incubate for 10-15 minutes at room temperature.

-

-

Induction of mPTP Opening (for positive control and compound testing):

-

For the positive control, add Ionomycin to the designated wells/tubes. A typical concentration is 1-5 µM.

-

For testing the inhibitory effect of this compound, a stimulus to induce mPTP opening (e.g., calcium overload or an oxidative stressor) should be applied after the compound treatment and before or during the measurement.

-

-

Measurement:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using an appropriate filter set for green fluorescence (e.g., excitation ~490 nm, emission ~515 nm). Capture images for analysis.

-

Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity on a flow cytometer.

-

Plate Reader: Measure the fluorescence intensity in each well of the 96-well plate.

-

Data Analysis:

Quantify the fluorescence intensity of the mitochondria. A decrease in fluorescence in the presence of an mPTP inducer indicates pore opening. The ability of this compound to prevent this decrease in fluorescence demonstrates its inhibitory effect on the mPTP. Calculate the percentage of mPTP opening inhibition for each concentration of this compound to determine its EC50 (half-maximal effective concentration).

Conclusion

This compound is a potent and selective inhibitor of Cyclophilin D with demonstrated in vitro activity against its target and the mitochondrial permeability transition pore. While its pharmacokinetic properties remain to be elucidated, the available pharmacodynamic data and established experimental protocols provide a solid foundation for further investigation of this compound as a potential therapeutic agent for diseases associated with mPTP dysfunction. Future research should focus on determining the in vivo efficacy and ADME profile of this compound to fully assess its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for CypD-IN-3 in Cell-Based Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl isomerase, is a key regulator of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in several forms of cell death, including necrosis and apoptosis, and is implicated in the pathophysiology of various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] Inhibition of CypD presents a promising therapeutic strategy to prevent mitochondrial dysfunction and subsequent neuronal death.[2][3]

CypD-IN-3 is a potent and highly selective inhibitor of Cyclophilin D.[4] It was identified from a DNA-templated library of macrocycles and engineered for high affinity and selectivity.[4][5] this compound binds to the active site of CypD and interacts with non-conserved residues in the adjacent S2 pocket, leading to its remarkable selectivity over other cyclophilin isoforms.[4][6] This high selectivity makes this compound an excellent tool for investigating the specific role of CypD in cellular processes and a potential lead compound for therapeutic development.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its neuroprotective effects.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Cyclophilin Isoform | IC₅₀ (µM) | Selectivity vs. CypD |

| CypD | 0.01 | - |

| CypA | >100 | >10,000-fold |

| CypB | 21 | 2,100-fold |

| CypE | >100 | >10,000-fold |

Data summarized from Peterson, A.A., et al. (2022). Nat Chem Biol.[4]

Table 2: Neuroprotective Effects of a Selective CypD Inhibitor in a Neuronal Cell Model of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Maximum) |

| Control | 100 ± 8.5 | 5 ± 1.2 |

| OGD/R | 45 ± 5.2 | 85 ± 7.8 |

| OGD/R + CypD Inhibitor (1 µM) | 62 ± 6.1 | 55 ± 6.5 |

| OGD/R + CypD Inhibitor (3 µM) | 78 ± 7.3 | 32 ± 4.9 |

| OGD/R + CypD Inhibitor (10 µM) | 85 ± 8.0 | 20 ± 3.7 |

Representative data adapted from studies on selective CypD inhibitors in neuronal cell lines subjected to OGD/R.[7] Similar neuroprotective effects are anticipated with this compound.

Signaling Pathways and Experimental Workflows

CypD-Mediated Neuronal Death Signaling Pathway

The following diagram illustrates the central role of CypD in mediating neuronal death and the mechanism of action for this compound.

Caption: CypD activation by cellular stress, leading to mPTP opening and neuronal death, is inhibited by this compound.

Experimental Workflow for Assessing Neuroprotection

The following diagram outlines the general workflow for evaluating the neuroprotective effects of this compound in a cell-based assay.

Caption: General workflow for evaluating this compound's neuroprotective effects in cell-based assays.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This protocol describes the use of the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research, to assess the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress.[8]

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 1-2 hours. Include a vehicle control (DMSO) group.

-

Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium (e.g., 200 µM). After the pre-treatment period, add the H₂O₂ solution to the wells. Include a control group of cells that are not treated with H₂O₂.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Assessment of Cell Viability (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Assessment of Cytotoxicity (LDH Assay):

-

Collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.

-

Protocol 2: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This protocol utilizes the calcein-AM/CoCl₂ quenching method to directly assess the effect of this compound on mPTP opening in neuronal cells.[9][10]

Materials:

-

Neuronal cells (e.g., primary cortical neurons or SH-SY5Y)

-

Calcein-AM

-

Cobalt (II) chloride (CoCl₂)

-

Ionomycin (as a positive control for mPTP opening)

-

This compound

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Culture neuronal cells on glass-bottom dishes or in black-walled, clear-bottom 96-well plates.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound for 1-2 hours.

-

Loading with Calcein-AM and CoCl₂:

-

Load the cells with 1 µM Calcein-AM and 1 mM CoCl₂ in a suitable buffer (e.g., HBSS) for 30 minutes at 37°C. The CoCl₂ will quench the cytosolic calcein fluorescence, leaving only the mitochondrial fluorescence visible.

-

-

Induction of mPTP Opening:

-

Induce mPTP opening by adding a calcium ionophore like ionomycin (e.g., 2 µM).

-

For the positive control group (no this compound), the addition of ionomycin should lead to a decrease in mitochondrial fluorescence as the calcein leaks out through the opened mPTP and is quenched by the cytosolic CoCl₂.

-

-

Fluorescence Measurement:

-

Monitor the fluorescence of mitochondrial calcein over time using a fluorescence microscope or a plate reader (excitation ~488 nm, emission ~515 nm).

-

Neuroprotection by this compound is indicated by a preservation of mitochondrial fluorescence in the presence of the mPTP-inducing agent.

-

Protocol 3: Neuroprotection against Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This protocol simulates ischemic conditions in vitro and is a relevant model for stroke research.

Materials:

-

Neuronal cell line (e.g., Neuro-2a) or primary neurons

-

Glucose-free DMEM

-

This compound

-

Anaerobic chamber or gas-pack system (95% N₂/5% CO₂)

-

Cell viability and cytotoxicity assay kits (as in Protocol 1)

Procedure:

-

Cell Culture: Culture neuronal cells to a confluent monolayer in 24- or 96-well plates.

-

This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound in their normal growth medium for 1-2 hours.

-

Oxygen-Glucose Deprivation (OGD):

-

Wash the cells with glucose-free DMEM.

-

Replace the medium with fresh, deoxygenated glucose-free DMEM.

-

Place the cells in an anaerobic chamber at 37°C for a duration determined by the cell type's sensitivity to OGD (e.g., 2-4 hours).

-

-

Reoxygenation:

-

Remove the cells from the anaerobic chamber.

-

Replace the glucose-free medium with their normal, glucose-containing growth medium (with or without this compound, depending on the experimental design).

-

Return the cells to a normoxic incubator (95% air/5% CO₂) for 24 hours.

-

-

Assessment of Neuroprotection:

-

After the reoxygenation period, assess cell viability and cytotoxicity using the MTT and LDH assays as described in Protocol 1.

-

Concluding Remarks

This compound is a valuable research tool for elucidating the role of CypD in neurodegenerative processes. Its high potency and selectivity allow for a more precise interrogation of CypD-dependent pathways compared to less specific inhibitors like Cyclosporin A. The protocols provided here offer a starting point for researchers to investigate the neuroprotective potential of this compound in various cell-based models of neurological disorders. Optimization of cell densities, reagent concentrations, and incubation times may be necessary for specific cell types and experimental conditions.

References

- 1. CypD deficiency confers neuroprotection against mitochondrial abnormality caused by lead in SH-SY5Y cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New cyclophilin D inhibitor rescues mitochondrial and cognitive function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and molecular basis of subtype-selective cyclophilin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Researchers develop strategy to precisely target subtypes of key protein | Broad Institute [broadinstitute.org]

- 7. Targeting cyclophilin-D by compound 19 protects neuronal cells from oxygen glucose deprivation/re-oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Mitochondrial Permeability Transition Pore Assay - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

Application Notes and Protocols for In Vivo Administration of CypD-IN-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Currently, there is a lack of publicly available, peer-reviewed literature detailing the specific in vivo dosage and administration of the novel Cyclophilin D (CypD) inhibitor, CypD-IN-3. Therefore, this document provides a generalized protocol based on established in vivo methodologies for other well-characterized CypD inhibitors, namely Cyclosporin A (CsA) and NIM811. The provided information is intended to serve as a starting point for researchers to develop their own specific protocols for this compound. It is imperative to conduct dose-response and toxicity studies to determine the optimal and safe dosage of this compound for any new experimental model.

Introduction to this compound

This compound is a novel inhibitor of Cyclophilin D (CypD), a key regulatory component of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in various forms of cell death and is implicated in the pathophysiology of numerous diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and some cancers. By inhibiting CypD, this compound is expected to prevent mPTP opening, thereby protecting cells from mitochondrial dysfunction and subsequent death. These application notes provide a framework for the in vivo evaluation of this compound in relevant animal models.

In Vivo Administration of Established CypD Inhibitors: A Reference

To guide the experimental design for this compound, the following table summarizes the in vivo administration parameters for the widely studied CypD inhibitors, Cyclosporin A and NIM811, in mice.

| Inhibitor | Dosage Range | Administration Route | Vehicle | Reference Study |

| Cyclosporin A (CsA) | 3 - 10 mg/kg | Intraperitoneal (i.p.) | 0.9% Saline | Lemoine et al. (2017)[1][2][3] |

| 20 mg/kg | Intraperitoneal (i.p.) | Normal Saline | El-Remessy et al. (2015)[4] | |

| 10 - 30 mg/kg | Intraperitoneal (i.p.) | Not Specified | Kumar et al. (2017)[5] | |

| NIM811 | 10 mg/kg | Oral Gavage | Not Specified | Hamrick et al. (2021)[6] |

| 20 mg/kg (initial), 10 mg/kg (daily) | Oral Gavage | Not Specified | Zhong et al. (2008)[7][8] | |

| 2 - 10 mg/kg | Subcutaneous (s.c.) | Not Specified | Fauconnier et al. (2011)[9] |

Generalized Protocol for In Vivo Administration of this compound

This protocol provides a general guideline for the administration of a novel small molecule CypD inhibitor like this compound in mice. It is crucial to optimize these parameters for your specific experimental needs.

Materials

-

This compound

-